

# Losmapimod safety profile and tolerability in healthy subjects

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Losmapimod

CAS No.: 585543-15-3

Cat. No.: S533590

[Get Quote](#)

## Safety and Tolerability Profile of Losmapimod

The table below summarizes the key safety and tolerability findings from clinical trials of **losmapimod**:

| Trial Phase / Population                | Dosing Regimen                    | Safety & Tolerability Findings                                          | Reported Adverse Events (AEs)                                                                                                            |
|-----------------------------------------|-----------------------------------|-------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| Phase 1 (Healthy Volunteers & FSHD) [1] | Single oral dose: 7.5 mg or 15 mg | Well tolerated, no serious AEs (SAEs) [1].                              | Mild and self-limited AEs [1].                                                                                                           |
| Phase 2b (ReDUX4, FSHD) [2]             | 15 mg twice daily for 48 weeks    | Well tolerated, no deaths or treatment discontinuations due to AEs [2]. | 29 treatment-emergent AEs (9 drug-related) vs. 23 (2 drug-related) for placebo. 2 SAEs in losmapimod group deemed unrelated to drug [2]. |
| Phase 2 Open-Label (FSHD) [3] [4]       | 15 mg twice daily for 52 weeks    | Favorable safety and tolerability profile [3].                          | No deaths, serious treatment-emergent AEs, or discontinuations due to AEs [3].                                                           |
| Phase 3 (REACH, FSHD)                   | 15 mg twice daily for 48 weeks    | Consistent safety profile with prior studies [5].                       | Rate of treatment-related AEs was similar to placebo. No treatment-                                                                      |

| Trial Phase / Population | Dosing Regimen | Safety & Tolerability Findings | Reported Adverse Events (AEs)         |
|--------------------------|----------------|--------------------------------|---------------------------------------|
| [5] [6]                  | weeks          |                                | related SAEs in losmapimod group [5]. |

## Detailed Experimental Protocols

The following methodologies are compiled from the Phase 1 trial and other cited studies [1].

- **Study Design:** The Phase 1 trial was a multi-part investigation.
  - **Part A:** 10 healthy volunteers were randomized to receive either a single oral dose of **losmapimod** (7.5 mg, then 15 mg in a crossover manner; n=8) or placebo (n=2) in both periods.
  - **Part B:** 15 FSHD subjects were randomized to placebo (n=3), **losmapimod** 7.5 mg (n=6), or 15 mg (n=6).
  - **Part C:** FSHD subjects (n=5) received open-label **losmapimod** 15 mg twice daily for 14 days [1].
- **Safety Assessments:** Primary safety endpoints across studies typically included [3] [4]:
  - Incidence of Treatment-Emergent Adverse Events (TEAEs)
  - Serious Adverse Events (SAEs)
  - Discontinuations due to AEs
  - Clinical laboratory tests, vital signs, and electrocardiograms (ECGs)
- **Pharmacokinetic (PK) & Target Engagement (TE) Analysis:**
  - **PK Sampling:** Blood samples were collected to determine plasma concentrations. Key parameters calculated were maximum concentration (C<sub>max</sub>) and area under the concentration-time curve (AUC<sub>0-12</sub>) [1].
  - **Muscle Biopsy:** In FSHD subjects, muscle biopsies were performed at baseline and on Day 14. Biopsies were taken from MRI-normal appearing muscle (Part B) and from affected muscle identified by abnormal short-tau inversion recovery sequence (Part C) [1].
  - **TE Biomarker:** Target engagement was assessed by measuring the ratio of phosphorylated HSP27 to total HSP27 (pHSP27:total HSP27) in both sorbitol-stimulated blood and muscle tissue samples [1].

## Mechanism of Action and Experimental Workflow

The diagram below illustrates the proposed mechanism of **losmapimod** in FSHD and the workflow for assessing its target engagement.



[Click to download full resolution via product page](#)

*Figure 1: Proposed **losmapimod** mechanism and assessment workflow. The diagram shows **losmapimod** inhibits p38α/β MAPK, which was hypothesized to reduce DUX4 expression in FSHD. Target engagement was confirmed by measuring pHSP27 reduction, though DUX4 suppression was not consistently shown in clinical trials [1] [2] [3].*

## Key Takeaways for Researchers

- **Consistent Safety Profile:** **Losmapimod** demonstrated a favorable and consistent safety profile across all phases of clinical trials, from single doses in healthy volunteers to long-term treatment in FSHD patients. The most common adverse events were mild and self-limiting [1] [5] [2].
- **Successful Target Engagement vs. Efficacy Outcome:** While **losmapimod** successfully engaged its intended p38α/β target (as evidenced by reduced pHSP27 in blood and muscle), this did not translate to a consistent reduction in DUX4-driven gene expression in a larger Phase 2b trial [1] [2].

This disconnect between target engagement and the primary molecular endpoint is a critical point for future drug development.

- **Clinical Development Halted:** Despite the positive safety data, Fulcrum Therapeutics halted the development of **losmapimod** after its Phase 3 REACH trial failed to meet the primary efficacy endpoint. Both treatment and placebo groups showed similar improvements in reachable workspace, contradicting earlier findings and natural history data [5] [6].

The available data strongly supports the safety and tolerability of **losmapimod** for further investigation. However, its journey underscores the critical challenge in drug development: achieving definitive clinical efficacy, even with a well-tolerated drug and demonstrated target engagement.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Phase 1 clinical trial of losmapimod in ... [pubmed.ncbi.nlm.nih.gov]
2. Safety and efficacy of losmapimod in facioscapulohumeral ... [pubmed.ncbi.nlm.nih.gov]
3. An open-label pilot study of losmapimod to evaluate the ... [sciencedirect.com]
4. An Open-Label Study of Losmapimod to Evaluate the ... [mdaconference.org]
5. Fulcrum halts losmapimod development [fshdsociety.org]
6. No clear benefit to losmapimod for facioscapulohumeral ... [healio.com]

To cite this document: Smolecule. [Losmapimod safety profile and tolerability in healthy subjects].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b533590#losmapimod-safety-profile-and-tolerability-in-healthy-subjects>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)